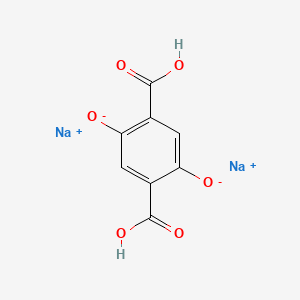

Disodium 2,5-dihydroxyterephthalate

Description

Properties

Molecular Formula |

C8H4Na2O6 |

|---|---|

Molecular Weight |

242.09 g/mol |

IUPAC Name |

disodium;2,5-dicarboxybenzene-1,4-diolate |

InChI |

InChI=1S/C8H6O6.2Na/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;/h1-2,9-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |

InChI Key |

QAGQFDYITIKYIW-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C(=CC(=C1[O-])C(=O)O)[O-])C(=O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dihydroxyterephthalic Acid and its Disodium Salt

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of 2,5-dihydroxyterephthalic acid (H₄DOBDC or DHTA) and its corresponding disodium salt, Disodium 2,5-dihydroxyterephthalate. This compound and its derivatives are of significant interest, particularly as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). This document consolidates key chemical, physical, and spectroscopic data, along with detailed experimental protocols and graphical representations of relevant processes.

Chemical and Physical Properties

This compound is the salt derived from 2,5-dihydroxyterephthalic acid. While the properties of the disodium salt are not extensively documented in isolation, they can be inferred from the well-characterized parent acid and general principles of salt formation. The acid is a solid at room temperature and has limited solubility in water but is soluble in hot dimethylformamide.[1][2][3] The disodium salt, formed by deprotonating the carboxylic acid groups, is expected to exhibit significantly higher aqueous solubility.

Table 1: Physicochemical Properties of 2,5-Dihydroxyterephthalic Acid

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₆O₆ | [4][5] |

| Molecular Weight | 198.13 g/mol | [4][6] |

| Appearance | White to off-white or yellow solid/powder | [5][7] |

| Melting Point | >300 °C (decomposes) | [2][6] |

| Solubility | Sparingly soluble in water; Soluble in hot dimethylformamide (DMF) | [5][7][8] |

| CAS Number | 610-92-4 | [4][5] |

Table 2: Deduced Properties of this compound

| Property | Value/Description | Rationale |

| Chemical Formula | C₈H₄Na₂O₆ | Deprotonation of the two carboxylic acid groups of 2,5-dihydroxyterephthalic acid. |

| Molecular Weight | 242.09 g/mol | Calculated based on the chemical formula. |

| Solubility | Expected to be highly soluble in water. | Ionic nature of the sodium salt. |

| Appearance | Likely a solid crystalline or amorphous powder. | General property of salts. |

Spectroscopic Data

The spectroscopic properties of 2,5-dihydroxyterephthalic acid have been well-characterized. This data is crucial for confirming the structure and purity of the compound during synthesis and subsequent applications.

Table 3: Spectroscopic Data for 2,5-Dihydroxyterephthalic Acid

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | (DMSO-d₆, ppm): δ ~7.34 (s, 2H, Ar-H), δ ~13.02 (s, 2H, -COOH) | [1] |

| ¹³C NMR | (DMSO-d₆, ppm): δ ~166.67 (-COOH), δ ~150.09 (C-OH), δ ~115.89 (C-H) | [1] |

| FT-IR | Broad O-H stretch from carboxylic acid and phenol, C=O stretch of carboxylic acid (~1700 cm⁻¹), C=C aromatic stretches. | [9] |

Note: The exact peak positions in NMR and IR spectra can vary depending on the solvent and experimental conditions.

Experimental Protocols

The synthesis of 2,5-dihydroxyterephthalic acid often involves the in-situ formation of its disodium or dipotassium salt. Below are representative experimental protocols.

Protocol 1: Synthesis of 2,5-Dihydroxyterephthalic Acid via Carboxylation of Hydroquinone

This method involves the carboxylation of hydroquinone in the presence of a strong base.

-

Materials: Hydroquinone, potassium hydroxide, n-octane (solvent), carbon dioxide.

-

Procedure:

-

A mixture of hydroquinone and potassium hydroxide is prepared in n-octane in a high-pressure reactor.

-

The reactor is pressurized with carbon dioxide to approximately 11.5 MPa.

-

The mixture is heated to around 220°C with constant stirring (e.g., 400 r/min) for approximately 4 hours.[9]

-

After cooling, the solid product (dipotassium 2,5-dihydroxyterephthalate) is collected.

-

The salt is then dissolved in water and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 2,5-dihydroxyterephthalic acid.

-

The precipitate is filtered, washed with water, and dried to yield the final product.[9]

-

Workflow for Synthesis of 2,5-Dihydroxyterephthalic Acid

Caption: Workflow for the synthesis of 2,5-dihydroxyterephthalic acid.

Protocol 2: Synthesis of Metal-Organic Framework MOF-74(Ni) using 2,5-Dihydroxyterephthalic Acid

This compound can be used in the aqueous synthesis of MOFs. Alternatively, the acid can be used directly with a metal salt in solution.

-

Materials: 2,5-dihydroxyterephthalic acid (H₄dhtp), Nickel(II) acetate tetrahydrate, deionized water.

-

Procedure:

-

A suspension of 2,5-dihydroxyterephthalic acid is prepared in deionized water.

-

An aqueous solution of nickel(II) acetate is added to the suspension.

-

The mixture is refluxed for approximately 1 hour.[10]

-

During reflux, the reactants dissolve and the MOF-74(Ni) product precipitates.

-

The resulting solid is collected by filtration, washed with water and a solvent like ethanol, and then dried under vacuum.

-

Applications in Research and Development

The primary application of this compound and its parent acid is in the synthesis of Metal-Organic Frameworks (MOFs).[8] The dihydroxyterephthalate linker is particularly notable for its use in creating MOFs with open metal sites, which are highly desirable for gas storage and separation applications.

Key MOFs synthesized using 2,5-dihydroxyterephthalate:

-

MOF-74 (also known as CPO-27): This series of MOFs (e.g., with Zn, Mg, Co, Ni) exhibits a honeycomb-like structure with one-dimensional channels.[11] The unsaturated metal sites are accessible for binding small gas molecules like CO₂ and H₂.[11][12]

-

UiO-66-(OH)₂: A functionalized version of the highly stable UiO-66 framework, where the hydroxyl groups on the linker can be used for post-synthetic modification or to tune the properties of the material.[9]

Logical Relationship in MOF Synthesis

Caption: Logical workflow for the synthesis of a Metal-Organic Framework.

Biological and Pharmacological Relevance

Currently, there is limited specific information available in the public domain regarding the biological activity or signaling pathways directly associated with this compound or its parent acid in the context of drug development. The primary focus of research on this compound has been in materials science. Its structural similarity to other aromatic dicarboxylic acids suggests that any biological activity would need to be determined through dedicated screening and toxicological studies.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. rsc.org [rsc.org]

- 2. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]

- 3. Diethyl 2,5-dihydroxyterephthalate | C12H14O6 | CID 79980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dihydroxyterephthalic acid | C8H6O6 | CID 69131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Manufacturers of 2,5-Dihydroxyterephthalic acid, 98%, CAS 610-92-4, D 0562, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. 2,5-Dihydroxyterephthalic acid, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Synthesis of 2,5-Dihydroxyterephthalic Acid from Hydroquinone: A Technical Guide

Introduction

2,5-Dihydroxyterephthalic acid (DHTA) is a valuable aromatic dicarboxylic acid utilized as a monomer in the production of high-performance polymers such as polyesters and polyamides, as well as a precursor for fluorescent agents and pharmaceutical intermediates.[1] The growing demand for DHTA necessitates efficient and well-documented synthetic routes. This technical guide provides an in-depth overview of the primary method for synthesizing DHTA from hydroquinone: the Kolbe-Schmitt reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

The core of the synthesis involves the dicarboxylation of hydroquinone. This is typically achieved through the Kolbe-Schmitt reaction, which involves the reaction of a dialkali metal salt of hydroquinone with carbon dioxide under elevated temperature and pressure.[1][2][3]

Reaction Pathway

The synthesis of 2,5-dihydroxyterephthalic acid from hydroquinone proceeds via the Kolbe-Schmitt reaction. The overall transformation is depicted below.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of 2,5-dihydroxyterephthalic acid from hydroquinone.

Table 1: Reaction Conditions and Yields

| Reference | Hydroquinone Salt | Catalyst/Additive | Solvent/Medium | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| [1] | Dipotassium salt | Potassium acetate | Light oil | 250 | 0.9 | 3 | 86.39 |

| [4] | Dipotassium salt | K2CO3 | n-octane | 220 | 11.5 | 4 | 76.52 |

| [5][6] | Disodium salt | Sodium acetate | Slurry reactor | 200 | 1.0 | 4.17 | 83 |

| [7] | Not specified | None | Suspending agent | 160-240 | Superatmospheric | 4 | 78 |

Table 2: Byproduct Formation in a Representative Reaction [1]

| Compound | Conversion Ratio (%) |

| 2,5-Dihydroxyterephthalic acid | 86.39 |

| 2,5-Dihydroxybenzoic acid | 6.92 |

| Unreacted Hydroquinone | 5.83 |

| Benzoquinone | 0.01 |

Experimental Protocols

The following are detailed experimental protocols based on cited literature for the synthesis of 2,5-dihydroxyterephthalic acid.

Protocol 1: Synthesis using Dipotassium Salt of Hydroquinone in Light Oil [1]

-

Preparation of Dipotassium Salt of Hydroquinone: Hydroquinone is converted to its dipotassium salt using a stoichiometric amount of potassium hydroxide. The resulting salt must be thoroughly dehydrated before use.

-

Reaction Setup: A 120 mL autoclave equipped with a stirring mechanism is charged with 4.5 g (24.2 mmoles) of the dried dipotassium salt of hydroquinone, 4.75 g (48.4 mmoles) of potassium acetate, and 45 g of light oil.

-

Inerting the Reactor: The autoclave is sealed, and the internal atmosphere is displaced with nitrogen gas.

-

Reaction: Stirring is initiated, and the mixture is heated to 250°C. Upon reaching the target temperature, the nitrogen atmosphere is replaced with carbon dioxide. The reaction is conducted under a carbon dioxide pressure of 0.9 MPa with continuous stirring for 3 hours.

-

Work-up: After the reaction period, the autoclave is cooled to below 100°C. The resulting slurry is then treated with an acid to neutralize the reaction mixture and precipitate the 2,5-dihydroxyterephthalic acid product.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.

Protocol 2: Synthesis using Disodium Salt of Hydroquinone in a Slurry Reactor [5][6]

-

Preparation of Disodium Salt of Hydroquinone (DSH): Hydroquinone is reacted with a sodium base such as sodium hydroxide or a sodium alkoxide to form the disodium salt, which is then dried.

-

Reaction Setup: A slurry reactor is heated to 140°C for 3 hours and then purged with nitrogen. After cooling to 50°C, the reactants, including the DSH and sodium acetate as a catalyst, are introduced under a continuous nitrogen purge.

-

Reaction: The reactor is heated to 200°C, and carbon dioxide is introduced to a pressure of 1.0 MPa (10 bar). The reaction is carried out for approximately 4 hours and 10 minutes (250 minutes) with stirring.

-

Work-up: The reactor is cooled to 80°C, and a 5.9% HCl solution is added until the pH of the mixture reaches 5-6, with stirring for an additional 15-20 minutes.

-

Isolation and Purification: The aqueous phase is separated, and methanol is added. The resulting mixture is dried at 80°C for 6 hours to yield a yellow-greenish powder of 2,5-dihydroxyterephthalic acid. Product purity is typically assessed by HPLC.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of 2,5-dihydroxyterephthalic acid is outlined in the following diagram.

References

- 1. US20120310008A1 - Process for preparing 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. JP5762327B2 - Method for producing 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US3448145A - Process for the production of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Disodium 2,5-dihydroxyterephthalate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 2,5-dihydroxyterephthalate is the disodium salt of 2,5-dihydroxyterephthalic acid. While a specific CAS number for the disodium salt is not consistently reported in public databases, its formation is a key step in several synthetic routes to 2,5-dihydroxyterephthalic acid (CAS No. 610-92-4), a valuable compound in materials science and as an intermediate for pharmaceuticals.[1][2][3][4][5] This guide provides a comprehensive overview of the synthesis of 2,5-dihydroxyterephthalic acid involving its disodium salt, its chemical and physical properties, and its applications in research and development.

Chemical Identity and Properties

While this compound is often generated in situ during synthesis, the properties of the resulting 2,5-dihydroxyterephthalic acid are well-documented.

| Property | Value | Source |

| Molecular Formula | C8H4Na2O6 | N/A |

| Molecular Weight | 242.08 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in water | N/A |

Table 1: Physicochemical Properties of 2,5-Dihydroxyterephthalic Acid (the parent compound)

| Property | Value |

| CAS Number | 610-92-4 |

| Molecular Formula | C8H6O6 |

| Molecular Weight | 198.13 g/mol |

| Melting Point | >300 °C |

| Solubility | Soluble in hot dimethylformamide |

Synthesis and Experimental Protocols

A prevalent method for synthesizing 2,5-dihydroxyterephthalic acid involves the carboxylation of a disodium salt of hydroquinone.[6][7][8] This process, a variation of the Kolbe-Schmitt reaction, highlights the role of the disodium salt as a critical intermediate.[8][9][10]

Experimental Protocol: Synthesis of 2,5-Dihydroxyterephthalic Acid via Disodium Salt of Hydroquinone [6][7][8]

This protocol synthesizes 2,5-dihydroxyterephthalic acid (DHTA) from a disodium salt of hydroquinone (DSH) in a slurry reactor.

Materials:

-

Disodium salt of hydroquinone (DSH)

-

Carbon dioxide (CO2)

-

Sodium acetate (catalyst)

-

Hydrochloric acid (HCl)

-

Methanol

-

Risella 907 oil (reaction medium)

-

Nitrogen (for inert atmosphere)

Equipment:

-

Slurry reactor equipped with heating, stirring, and pressure control

-

HPLC system for analysis

Procedure:

-

Reactor Preparation: The reactor is heated to 140°C for 3 hours and then purged with nitrogen.

-

Charging the Reactor: The reactor is cooled to 50°C. Dehydrated and mixed Disodium salt of hydroquinone (DSH) (0.1208 mol) and Risella 907 oil (241.8689 g) are added to the reaction vessel under a nitrogen atmosphere. Anhydrous sodium acetate (0.2415 mol) is then added, and the reactor is sealed.

-

Heating and Evacuation: The reaction mixture is heated to 100°C with stirring. The pressure inside the reactor is evacuated three times every 5 minutes.

-

Reaction: The temperature is raised to 200°C. The nitrogen atmosphere is replaced with carbon dioxide at 10 bar pressure, and the mixture is stirred at 505 rpm for 250 minutes.

-

Acidification: The mixture is cooled to 80°C, and a 5.9% hydrochloric acid solution is added and stirred for 15-20 minutes until the pH reaches 5-6.

-

Product Isolation: The aqueous phase is separated. Methanol is added to the organic phase to precipitate the product. The resulting solid is dried at 80°C for 6 hours to yield a yellow-greenish powder of 2,5-dihydroxyterephthalic acid.

-

Analysis: The yield and purity of the DHTA are determined by HPLC analysis.

Optimized Reaction Conditions for Maximum Yield [6][7][8]

| Parameter | Optimal Value |

| Temperature | 200°C |

| Catalyst to DSH Molar Ratio | 2.085 |

| Reaction Time | 250 minutes |

| Pressure | 10 bar |

| Predicted Yield | 83.385% |

| Experimental Yield | 83% |

Below is a workflow diagram illustrating the synthesis process.

Synthesis workflow for 2,5-dihydroxyterephthalic acid.

Applications in Research and Drug Development

2,5-Dihydroxyterephthalic acid and its derivatives are versatile compounds with applications in various fields of research and development.

-

Monomer for High-Performance Polymers: It serves as a key monomer in the synthesis of advanced polymers, including high-strength fibers.[11]

-

Metal-Organic Frameworks (MOFs): The hydroxyl and carboxyl functional groups make it an excellent linker for the construction of MOFs. These materials have potential applications in gas storage and separation.

-

Pharmaceutical and Agrochemical Intermediate: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]

The logical relationship for its application as a building block is shown below.

Applications of 2,5-dihydroxyterephthalic acid.

While a dedicated CAS number for this compound is not readily found, its significance as a key intermediate in the synthesis of 2,5-dihydroxyterephthalic acid is clear. The methodologies presented provide a robust framework for the production of this valuable chemical. Its utility in the development of novel materials and as a precursor for pharmaceuticals underscores its importance for the scientific and drug development communities.

References

- 1. Manufacturers of 2,5-Dihydroxyterephthalic acid, 98%, CAS 610-92-4, D 0562, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,5-Dihydroxyterephthalic acid | C8H6O6 | CID 69131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dihydroxyterephthalic acid | CAS#:610-92-4 | Chemsrc [chemsrc.com]

- 5. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US20120310008A1 - Process for preparing 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 10. US3448145A - Process for the production of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 11. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure and Applications of 2,5-Dihydroxyterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-dihydroxyterephthalic acid (DHTA), a multifunctional aromatic organic compound, is a molecule of significant interest in materials science, organic synthesis, and potentially in pharmaceutical development. Its rigid structure, featuring two hydroxyl and two carboxylic acid groups, allows for versatile chemical modifications and coordination chemistry. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and crystallographic data. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its primary application as a linker in the formation of Metal-Organic Frameworks (MOFs).

Molecular Structure and Physicochemical Properties

2,5-Dihydroxyterephthalic acid, also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid, is characterized by a central benzene ring substituted with two hydroxyl (-OH) groups and two carboxylic acid (-COOH) groups at the 2,5 and 1,4 positions, respectively. This arrangement of functional groups dictates its chemical behavior, including its acidity, ability to form strong hydrogen bonds, and its utility as a chelating agent for metal ions.[1][2] The molecule is a solid at room temperature and is generally described as a yellow, dark gray, or green powder.[1][3][4]

The key physicochemical properties of DHTA are summarized in the table below. It exhibits low solubility in water but is soluble in hot polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[5][6]

| Property | Value | Citation(s) |

| IUPAC Name | 2,5-dihydroxybenzene-1,4-dicarboxylic acid | [7] |

| CAS Number | 610-92-4 | [3] |

| Molecular Formula | C₈H₆O₆ | [7][8] |

| Molecular Weight | 198.13 g/mol | [7][8] |

| Melting Point | >300 °C | [3] |

| Predicted pKa | 2.17 ± 0.10 | [3][4][6][8] |

| Predicted Density | 1.779 ± 0.06 g/cm³ | [6][8] |

| Appearance | Dark gray to green solid | [3][4] |

| Solubility | Soluble in hot dimethylformamide; sparingly soluble in water | [5][6][8][9][10] |

Crystallographic Analysis

The molecular structure of 2,5-dihydroxyterephthalic acid has been elucidated in both anhydrous and dihydrate forms through X-ray diffraction techniques. The crystal structures reveal extensive intermolecular hydrogen bonding, which dictates the packing of the molecules in the solid state.

In the anhydrous form , the carboxylic acid groups form strong, centrosymmetric hydrogen-bonded rings, linking the molecules into chains. An intramolecular hydrogen bond is also present between the hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid. The dihydrate form exhibits a different hydrogen bonding network, where water molecules interrupt the direct interaction between carboxylic acid groups and act as hydrogen bond donors and acceptors, connecting the DHTA molecules into a layered structure.[11]

Quantitative crystallographic data for both forms are presented below for comparison.

| Parameter | Anhydrous DHTA | DHTA Dihydrate[11] |

| Formula | C₈H₆O₆ | C₈H₆O₆·2H₂O |

| Molecular Weight | 198.13 | 234.16 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 5.0312(1) | 5.1883(10) |

| b (Å) | 7.9409(2) | 17.545(4) |

| c (Å) | 10.3340(3) | 5.4990(12) |

| α (°) | 77.019(1) | 90 |

| β (°) | 80.208(1) | 103.03(1) |

| γ (°) | 87.051(1) | 90 |

| Volume (ų) | 396.15(2) | 487.68(17) |

| Z (molecules/cell) | 2 | 2 |

Experimental Protocols: Synthesis of DHTA

Several synthetic routes to 2,5-dihydroxyterephthalic acid have been established. The following protocols are based on common laboratory-scale preparations.

Synthesis from 2,5-Dibromoterephthalic Acid

This method involves a copper-catalyzed hydroxylation of a dihaloterephthalic acid precursor. It offers high yields and purity.[11]

Experimental Protocol:

-

Salt Formation: In a reaction vessel, dissolve 2,5-dibromoterephthalic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide) to form the dibasic salt.

-

Catalyst Preparation: In a separate vessel, dissolve a copper(I) source (e.g., CuBr) and a coordinating ligand in water under an inert atmosphere (e.g., nitrogen).

-

Hydroxylation Reaction: Heat the solution of the dibasic salt to approximately 80 °C under nitrogen. Add the catalyst solution to the reaction mixture via syringe.

-

Reaction Monitoring: Stir the mixture at 80 °C for 24-30 hours. The reaction progress can be monitored by techniques such as HPLC.

-

Acidification & Precipitation: After cooling the reaction mixture to room temperature, acidify it with a strong acid (e.g., concentrated HCl). This will protonate the dibasic salt, causing the 2,5-dihydroxyterephthalic acid product to precipitate.

-

Isolation and Purification: Filter the resulting precipitate (typically a yellow solid), wash thoroughly with water to remove salts, and dry under vacuum to yield the crude product.[11] Further purification can be achieved by recrystallization.

Synthesis via Kolbe-Schmitt Reaction

This method involves the carboxylation of hydroquinone using carbon dioxide under pressure.

Experimental Protocol:

-

Reactant Preparation: In a high-pressure slurry reactor, charge the disodium salt of hydroquinone, a catalyst such as sodium acetate, and a high-boiling point oil (e.g., mineral oil) as the reaction medium.[12]

-

Inerting: Seal the reactor and purge with nitrogen gas while heating to remove any residual water.

-

Carboxylation: Pressurize the reactor with carbon dioxide (e.g., to 10 bar) and heat to the reaction temperature (e.g., 175-200 °C).[12]

-

Reaction: Maintain the temperature and pressure with vigorous stirring for a set reaction time (e.g., 3-5 hours).

-

Workup: Cool the reactor, vent the CO₂, and add water to the mixture. Acidify with hydrochloric acid to a pH of 5-6 to precipitate the product.

-

Isolation: Isolate the aqueous phase, and add a solvent like methanol. The product can then be filtered, washed, and dried. The yield can be optimized by adjusting temperature, pressure, and reaction time.[12]

Applications

While DHTA is noted as a useful intermediate in the synthesis of pharmaceuticals and high-strength polymers, its most prominent and well-documented application is as an organic linker or "strut" in the construction of Metal-Organic Frameworks (MOFs).[2][11][13]

Linker for Metal-Organic Frameworks (MOFs)

The unique molecular structure of DHTA is ideally suited for creating porous, crystalline MOF materials. The two carboxylate groups can coordinate with metal ions (or metal clusters) to form the nodes of the framework, while the rigid benzene ring acts as a linear linker.[2] The hydroxyl groups can also participate in coordination and, critically, they functionalize the internal pore surfaces of the MOF.

This functionality is key to many MOF applications:

-

Gas Storage and Separation: The hydroxyl groups provide polar sites that can enhance the selective adsorption of specific gases, such as carbon dioxide (CO₂), over others like nitrogen or methane. This makes DHTA-based MOFs promising candidates for carbon capture technologies.[2]

-

Catalysis: The metal nodes can act as catalytic sites, and the functionalized pores of the framework can create a specific chemical environment to promote certain reactions.

-

Electrochromic Devices: MOFs made with DHTA linkers have been shown to exhibit electrochromism, where the material changes color in response to an electrical charge. This is attributed to the redox activity of the DHTA linker itself.

Pharmaceutical Intermediate

DHTA is cited as a valuable intermediate in the synthesis of pharmaceuticals, including potential anticancer and antibacterial agents.[8][9][13] The functional groups provide reactive handles for building more complex molecules. However, specific, publicly documented pathways from DHTA to commercial drug products are not as prevalent in the literature as its use in materials science. Its structural similarity to endogenous molecules suggests potential for designing enzyme inhibitors or receptor ligands, a field that warrants further exploration.

Conclusion

2,5-dihydroxyterephthalic acid is a versatile organic compound with a well-defined molecular and crystal structure. Its synthesis is achievable through multiple robust protocols, and its physicochemical properties make it an exceptional building block for advanced materials. The primary application in the formation of functional Metal-Organic Frameworks highlights the direct link between its molecular features—rigid core, metal-coordinating carboxylates, and pore-functionalizing hydroxyls—and macroscopic material performance. For professionals in materials and drug development, DHTA represents a foundational molecule with significant potential for creating novel materials and complex chemical entities.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. dakenchem.com [dakenchem.com]

- 3. 2,5-Dihydroxyterephthalic acid price,buy 2,5-Dihydroxyterephthalic acid - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]

- 7. 2,5-Dihydroxyterephthalic acid | C8H6O6 | CID 69131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Dihydroxyterephthalic acid CAS#: 610-92-4 [m.chemicalbook.com]

- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 10. 2,5-Dihydroxyterephthalic acid, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 11. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

Spectroscopic Profile of Disodium 2,5-dihydroxyterephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium 2,5-dihydroxyterephthalate, the deprotonated form of 2,5-dihydroxyterephthalic acid (DHTA), is a versatile organic linker pivotal in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). Its coordination properties and the inherent functionalities of its hydroxyl and carboxylate groups make it a subject of significant interest in materials science and drug development. This guide provides an in-depth overview of the spectroscopic data for this compound, alongside detailed experimental protocols for its characterization.

Spectroscopic Data

Table 1: UV-Visible and Fluorescence Spectroscopy

| Compound | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Expected for this compound |

| 2,5-Dihydroxyterephthalic Acid (DHTA) | Various Organic Solvents | ~375 | Blue Emission | A red-shift in both absorption and emission is expected due to deprotonation of the hydroxyl and carboxylic acid groups, which increases electron density on the aromatic ring. |

| Potassium 2,5-dihydroxyterephthalate (DHT-K) | Water | Not specified | 540 (Yellow Fluorescence) | Similar to the potassium salt, yellow fluorescence is anticipated. The aqueous solubility of the disodium salt makes water an appropriate solvent for these measurements. |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Expected for this compound |

| ¹H NMR | 2,5-Dihydroxyterephthalic Acid | DMSO-d₆ | ~7.3 (s, 2H, Ar-H), ~10.5 (br s, 2H, -OH), ~13.0 (br s, 2H, -COOH) | In D₂O, the acidic protons of the hydroxyl and carboxylic acid groups will be exchanged and will not be observed. The aromatic proton signal is expected to shift slightly upfield due to increased electron shielding from the deprotonated groups. |

| ¹³C NMR | 2,5-Dihydroxyterephthalic Acid | DMSO-d₆ | ~117 (Ar-C-H), ~150 (Ar-C-OH), ~168 (C=O) | The carboxylate carbon signal is expected to shift downfield to ~170-180 ppm upon deprotonation. The aromatic carbons will also experience shifts due to the change in electronic environment. |

Table 3: Infrared (IR) Spectroscopy

| Compound | Sample State | Key Vibrational Frequencies (cm⁻¹) | Expected for this compound |

| 2,5-Dihydroxyterephthalic Acid | Solid (KBr or ATR) | ~3000-3500 (broad, O-H stretch), ~1650-1700 (C=O stretch, carboxylic acid) | The broad O-H stretching band will be absent. The sharp C=O stretching frequency of the carboxylic acid will be replaced by two characteristic bands for the carboxylate anion: an asymmetric stretching band around 1550-1610 cm⁻¹ and a symmetric stretching band around 1360-1450 cm⁻¹. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the compound in solution.

Instrumentation: A dual-beam UV-Visible spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in deionized water at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions (e.g., 10, 25, 50 µM) using deionized water.

-

Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank reference.

-

Sample Measurement: Record the UV-Vis spectrum of each dilution from 200 to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

Objective: To characterize the emission properties of the compound.

Instrumentation: A spectrofluorometer.

Procedure:

-

Sample Preparation: Use the same dilute solutions prepared for UV-Visible spectroscopy. The concentration may need to be adjusted to avoid inner filter effects.

-

Excitation: Excite the sample at its λmax determined from the UV-Vis spectrum.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to approximately 800 nm.

-

Data Analysis: Determine the wavelength of maximum emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent proton signal.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The absence of exchangeable protons (-OH, -COOH) is expected.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthesis of this compound and its characterization workflow.

Fluorescent Properties of 2,5-Dihydroxyterephthalate-Based MOFs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of Metal-Organic Frameworks (MOFs) based on the 2,5-dihydroxyterephthalate (DHTP), also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid (DOBDC), linker. This class of MOFs has garnered significant attention for its intriguing photophysical properties and its potential applications in chemical sensing, bio-imaging, and drug delivery. This guide details the synthesis, fluorescent characteristics, and sensing applications of these materials, presenting quantitative data in accessible formats and outlining key experimental protocols.

Introduction to 2,5-Dihydroxyterephthalate-Based MOFs

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of 2,5-dihydroxyterephthalic acid as an organic linker is particularly noteworthy due to its intrinsic fluorescence and the presence of hydroxyl and carboxyl functional groups. These groups not only facilitate the formation of robust frameworks with various metal ions but also play a crucial role in the material's fluorescent properties. The inherent fluorescence of the DHTP linker can be modulated by the choice of the metal center, the solvent molecules within the pores, and interactions with guest molecules, making these MOFs highly tunable platforms for various applications.

The fluorescence in DHTP-based MOFs often arises from the ligand itself, but the overall photoluminescent behavior is a complex interplay of factors including ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and, most notably, Excited-State Intramolecular Proton Transfer (ESIPT). The ESIPT process, facilitated by the hydroxyl and carboxyl groups on the linker, is particularly sensitive to the local environment, making these MOFs excellent candidates for chemical sensing.

Synthesis of Fluorescent DHTP-Based MOFs

The synthesis of DHTP-based MOFs is typically achieved through solvothermal or hydrothermal methods. The choice of metal precursor, solvent system, temperature, and reaction time are critical parameters that influence the crystallinity, morphology, and fluorescent properties of the final product.

Synthesis of the 2,5-Dihydroxyterephthalic Acid (DHTP) Linker

The DHTP linker is the cornerstone of this class of fluorescent MOFs. Its synthesis can be achieved through various organic chemistry routes. One common method involves the carboxylation of hydroquinone.

Experimental Protocol: Synthesis of 2,5-Dihydroxyterephthalic Acid

-

Reaction Setup: In a slurry reactor, disodium salt of hydroquinone is mixed with a catalyst, such as sodium acetate.

-

Carboxylation: The mixture is subjected to a carbon dioxide atmosphere under pressure (e.g., 10 bar) and elevated temperature (e.g., 200°C).[1]

-

Reaction Time: The reaction is allowed to proceed for a set duration, typically ranging from 3 to 5 hours.[1]

-

Acidification: After the reaction, the mixture is cooled, and the product is precipitated by acidification with a mineral acid (e.g., HCl).

-

Purification: The crude product is then collected by filtration, washed with water to remove impurities, and dried. Recrystallization from a suitable solvent may be performed for further purification.

Synthesis of DHTP-Based MOFs (e.g., Mg-MOF-74/CPO-27-Mg)

Mg-MOF-74, also known as CPO-27-Mg, is a prominent example of a DHTP-based MOF with interesting fluorescent properties.

Experimental Protocol: Solvothermal Synthesis of Mg-MOF-74

-

Precursor Solution Preparation: 2,5-dihydroxyterephthalic acid (H₄DOBDC) and a magnesium salt (e.g., Mg(NO₃)₂·6H₂O) are dissolved in a mixture of solvents, typically N,N-dimethylformamide (DMF), ethanol (EtOH), and deionized water (H₂O) in a specific volumetric ratio (e.g., 15:1:1).[2][3] Triethylamine (TEA) can be added as a deprotonating agent.[4]

-

Ultrasonication: The solution is sonicated to ensure homogeneity.[2]

-

Solvothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (e.g., 125°C) for a defined period (e.g., 20-24 hours).[2][3]

-

Isolation and Washing: After cooling to room temperature, the crystalline product is collected by centrifugation or filtration. The product is then washed multiple times with a fresh solvent (e.g., DMF, then methanol) to remove unreacted precursors and solvent molecules from the pores.[4][5]

-

Activation: The washed MOF is activated by heating under vacuum to remove the solvent molecules coordinated to the metal sites, making the pores accessible for guest molecules. A typical activation procedure involves heating at a specific temperature (e.g., 100°C) under vacuum for several hours.[5]

Fluorescent Properties and Sensing Mechanisms

The fluorescence of DHTP-based MOFs is highly sensitive to their chemical environment. This sensitivity is the basis for their application as chemical sensors. The primary mechanisms governing their fluorescence are ligand-based emission, fluorescence quenching, fluorescence enhancement, and solvatochromism, often mediated by the ESIPT process.

Ligand-Based Fluorescence and the Role of the Metal Ion

The intrinsic fluorescence of the DHTP linker is the primary source of luminescence in these MOFs. The emission properties, such as wavelength and quantum yield, are significantly influenced by the metal ion coordinated to the linker. Different metal ions can alter the rigidity of the framework and the electronic structure of the linker, thereby affecting the radiative and non-radiative decay pathways of the excited state. For instance, paramagnetic metal ions can lead to fluorescence quenching, while closed-shell metal ions like Zn²⁺ and Mg²⁺ often result in highly luminescent materials.

Excited-State Intramolecular Proton Transfer (ESIPT)

A key feature of DHTP-based MOFs is the occurrence of ESIPT. Upon photoexcitation, a proton from a hydroxyl group can be transferred to a nearby carboxylate oxygen atom. This process leads to the formation of a transient keto-tautomer, which has a different electronic structure and a distinct, red-shifted emission compared to the initial enol form. The efficiency of ESIPT and the resulting dual emission are highly dependent on the local environment, including the presence of guest molecules, which can affect the proton transfer pathway. This sensitivity of the ESIPT process is a cornerstone of their sensing applications.

Data Presentation: Quantitative Fluorescent Properties

The following tables summarize the key quantitative fluorescent properties of selected 2,5-dihydroxyterephthalate-based MOFs reported in the literature.

Table 1: Photophysical Properties of Selected DHTP-Based MOFs

| MOF | Metal Ion | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Fluorescence Lifetime (ns) | Ref. |

| Zn-DHTP MOF | Zn²⁺ | 400 | - | up to 27 | - | [6] |

| Alkaline Earth MOFs | Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ | ~300-400 | ~450-550 | - | 0.2 - 4.3 | [6] |

| Tb-MOF | Tb³⁺ | - | - | 94.91 | - |

Table 2: Fluorescent Sensing Performance of Selected DHTP-Based MOFs

| MOF | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Quenching Constant (Ksv) (M⁻¹) | Ref. |

| Zn-MOF | Fe³⁺ | Quenching | 0.95 µM | - | [7] |

| In-MOF (H₂DOBDC) | Trinitrophenol (TNP) | Quenching | 66 ± 8 ppb | 8.33 x 10⁴ | [8] |

| Al-MOF | Nitrobenzene (NB) | Quenching | - | - | [9] |

| Zn-MOF | KMnO₄⁻ | Quenching | 0.13 µM | - | [7] |

Experimental Protocols for Fluorescence Sensing

The application of DHTP-based MOFs as fluorescent sensors involves the preparation of the MOF material, its interaction with the analyte, and the measurement of the resulting change in fluorescence.

General Protocol for Solution-Phase Sensing

-

MOF Dispersion: A specific amount of the activated MOF powder is dispersed in a suitable solvent (e.g., water, DMF, ethanol) to form a stable suspension. Sonication may be used to ensure uniform dispersion.

-

Analyte Addition: A solution of the analyte of interest is incrementally added to the MOF suspension.

-

Fluorescence Measurement: After each addition of the analyte, the fluorescence spectrum of the suspension is recorded using a spectrofluorometer. The excitation wavelength is chosen based on the absorption maximum of the MOF.

-

Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the analyte concentration. For quenching experiments, the data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

Protocol for Vapor-Phase Sensing

-

Sensor Film Preparation: A thin film of the MOF is prepared on a solid substrate (e.g., a glass slide) by drop-casting a suspension of the MOF and allowing the solvent to evaporate. The film is then activated by heating.[9]

-

Exposure to Analyte Vapor: The MOF-coated substrate is placed in a sealed chamber containing the vapor of the analyte.[9]

-

In-situ Fluorescence Measurement: The fluorescence of the film is monitored over time as it is exposed to the analyte vapor.

-

Data Analysis: The change in fluorescence intensity is correlated with the exposure time and concentration of the analyte vapor.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) to illustrate key workflows and mechanisms.

Experimental Workflow for MOF Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of DHTP-based MOFs.

Mechanism of Fluorescence Sensing via Quenching

Caption: Schematic of fluorescence quenching in a MOF-based sensor upon interaction with an analyte.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. eeer.org [eeer.org]

- 3. preprints.org [preprints.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103992339A - Method for synthesizing metal organic framework material Mg-MOF-74 - Google Patents [patents.google.com]

- 6. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]

- 9. Functionalised Al( iii ) metal organic frameworks for fluorescence sensing of nitroaromatic vapours - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00862F [pubs.rsc.org]

Navigating the Safety Profile of Disodium 2,5-dihydroxyterephthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GHS Hazard Classification

The hazard classification for 2,5-dihydroxyterephthalic acid, the parent compound of Disodium 2,5-dihydroxyterephthalate, is summarized below. It is recommended to handle the disodium salt with the same level of caution.

GHS Data for 2,5-Dihydroxyterephthalic Acid

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictogram:

Toxicological Data

Limited toxicological data is available. The following data is for Disodium Terephthalate, a related compound, and should be interpreted with caution as it lacks the dihydroxy functional groups.

| Test | Route of Administration | Species | Value |

| LD50 | Intraperitoneal | Mouse | 4600 mg/kg |

| LDLo | Intravenous | Mouse | 1300 mg/kg |

| LD50 | Oral | Mouse | 6300 mg/kg |

| LD50 | Subcutaneous | Mouse | 8600 mg/kg |

Physical and Chemical Properties

The following properties are for 2,5-dihydroxyterephthalic acid.

| Property | Value |

| Molecular Formula | C8H6O6 |

| Molecular Weight | 198.13 g/mol |

| Appearance | No data available |

| Vapor Pressure | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available. The LD50 and LDLo values are standard toxicological metrics representing the dose that is lethal to 50% of the test population and the lowest lethal dose, respectively. These studies are typically conducted under controlled laboratory conditions following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks. The following protocols are derived from safety data sheets for 2,5-dihydroxyterephthalic acid.

Handling:

-

Work in a well-ventilated area. Use a local exhaust system if dust or aerosols are generated.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] A face shield may be necessary in situations with a risk of splashing or dust generation.[1]

-

Prevent the dispersion of dust.[1]

-

Wash hands and face thoroughly after handling.[1]

-

All chemical products should be treated as having unknown hazards and toxicity.[1]

Storage:

-

Keep the container tightly closed.[1]

-

Store in a cool, dark, and dry place.[1]

-

Store away from incompatible materials, such as oxidizing agents.[1]

Emergency Procedures

First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water or shower. If skin irritation or a rash occurs, seek medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]

-

Ingestion: Rinse the mouth. Seek medical advice if you feel unwell.[1]

-

Protection for First-Aiders: Rescuers should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[1]

-

Special Hazards: Hazardous combustion products may include carbon dioxide and carbon monoxide.[1]

-

Firefighter Protection: Wear personal protective equipment and perform fire-extinguishing work from the windward side.[1]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Keep unnecessary personnel away from the spill area.[1]

-

Environmental Precautions: Prevent the product from entering drains.[1]

-

Containment and Cleanup: Sweep up the material, taking care not to disperse dust, and place it into an airtight container for disposal in accordance with local regulations.[1]

Visual Guides

GHS Hazard Relationship Diagram

Caption: GHS Hazard Classifications for 2,5-Dihydroxyterephthalic Acid.

Safe Chemical Handling Workflow

Caption: General Workflow for Safe Handling of Chemical Powders.

References

An In-Depth Technical Guide to the Key Applications of Disodium 2,5-dihydroxyterephthalate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal applications of disodium 2,5-dihydroxyterephthalate and its corresponding acid, 2,5-dihydroxyterephthalic acid (DHTA), in the field of materials science. The unique molecular structure of this compound, featuring both carboxylate and hydroxyl functional groups, makes it a versatile building block for a range of advanced materials. This guide will delve into its applications in metal-organic frameworks (MOFs) for gas storage and separation, as a high-performance electrode material for next-generation batteries, and in the development of novel electrochromic devices.

Metal-Organic Frameworks (MOFs) for Gas Adsorption and Catalysis

2,5-dihydroxyterephthalic acid is a premier organic linker for the synthesis of a class of highly porous and crystalline materials known as metal-organic frameworks. The most prominent among these are the M-MOF-74 series (also known as CPO-27), where 'M' can be a variety of divalent metal ions such as Mg, Mn, Co, Ni, and Zn. These materials are characterized by one-dimensional hexagonal channels decorated with open metal sites, which are excellent for the adsorption of various gases.

The primary application of M-MOF-74 is in carbon dioxide capture and storage, a critical technology for mitigating greenhouse gas emissions. The exposed metal cations and the hydroxyl groups of the linker create a high affinity for CO2 molecules.

Quantitative Performance Data for M-MOF-74

The choice of the metal center in the M-MOF-74 structure significantly influences its properties, such as surface area and gas adsorption capacity. A summary of these properties for various M-MOF-74 analogues is presented below.

| Metal Ion (M) | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) | Conditions |

| Mg | ~1525-1640 | 3.63 - 9.20 | 298-303 K, ~0.1-1 bar |

| Ni | - | 12.35 | Computational Screening |

| Co | - | - | Retains 60% capacity in presence of water |

| Zn | - | - | - |

| Mn | - | - | - |

Note: The CO₂ adsorption capacity can vary significantly based on the synthesis method, activation conditions, and the presence of moisture.[1][2][3][4]

Experimental Protocol: Synthesis of Mg-MOF-74

This protocol describes a typical solvothermal synthesis of Mg-MOF-74.

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

2,5-dihydroxyterephthalic acid (DHTA)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 1.95 mmol of Mg(NO₃)₂·6H₂O and 0.83 mmol of DHTA in a mixed solvent of 67.5 mL DMF, 4.5 mL deionized water, and 4.5 mL ethanol.

-

Sonicate the mixture for 30 minutes to ensure homogeneity.

-

Transfer the solution to a 100 mL Teflon-lined autoclave.

-

Heat the autoclave at 125°C for 24 hours.

-

After cooling to room temperature, the crystalline product is collected by filtration.

-

The product is washed with fresh DMF and then methanol to remove unreacted precursors.

-

The final product is activated by heating under vacuum to remove the solvent molecules from the pores.

Logical Workflow: CO₂ Capture in M-MOF-74

Electrode Materials for Sodium-Ion Batteries

The disodium salt of 2,5-dihydroxy-1,4-benzoquinone, a derivative of dihydroxyterephthalic acid, has emerged as a promising anode material for rechargeable sodium-ion batteries.[5] Organic electrode materials are attractive due to their low cost, sustainability, and tunable properties. This compound undergoes a reversible redox reaction, enabling the insertion and extraction of sodium ions during the charge and discharge cycles.

Quantitative Performance Data for Disodium 2,5-dihydroxy-1,4-benzoquinone Anode

| Parameter | Value | Conditions |

| Average Operating Voltage | ~1.2 V vs. Na⁺/Na | - |

| Reversible Capacity | ~265 mAh g⁻¹ | - |

| Cycle Life | Stable for over 300 cycles | - |

| Rate Capability | High rate capability demonstrated | - |

Experimental Protocol: Synthesis and Electrode Fabrication

Synthesis of Disodium 2,5-dihydroxy-1,4-benzoquinone:

-

Dissolve 1 mmol of 2,5-dihydroxy-1,4-benzoquinone in 20 mL of dimethyl sulfoxide (DMSO).

-

Add 2 mmol of sodium methylate to the solution.

-

Stir the mixture for 48 hours.

-

Collect the precipitate by filtration, wash with DMSO, and dry under vacuum at 140°C for 10 hours.

Electrode Fabrication and Cell Assembly:

-

Prepare a slurry by mixing the active material (60 wt%), conductive carbon (30 wt%), and PVDF binder (10 wt%) in NMP solvent.

-

Cast the slurry onto a copper foil and dry at 110°C for 12 hours under vacuum to form the working electrode.

-

Assemble a CR2032 coin-type cell in an argon-filled glove box.

-

Use a glass fiber separator and an electrolyte of 1 M NaClO₄ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).

-

Use sodium metal as the counter and reference electrode.

Experimental Workflow: Sodium-Ion Battery

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CO2 capture and conversion using Mg-MOF-74 prepared by a sonochemical method - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. The disodium salt of 2,5-dihydroxy-1,4-benzoquinone as anode material for rechargeable sodium ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of 2,5-Dihydroxyterephthalic Acid in Advanced MOF Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tailorability for a myriad of applications. At the core of many high-performance MOFs is the organic linker, which dictates the structure, stability, and functionality of the final material. 2,5-dihydroxyterephthalic acid (H₄DOBDC or H₄dhtp) has emerged as a linker of exceptional importance, particularly in the synthesis of the renowned MOF-74/CPO-27 series. Its unique chemical architecture, featuring both carboxylate and hydroxyl functional groups, enables the formation of robust frameworks with a high density of open metal sites—a critical feature for applications ranging from gas storage to catalysis and drug delivery. This guide provides a comprehensive technical overview of the role of H₄DOBDC, detailing synthesis protocols, structural properties, and its functional significance, with a special focus on its application in drug development.

Introduction: The Significance of the H₄DOBDC Linker

2,5-dihydroxyterephthalic acid is an aromatic dicarboxylic acid distinguished by two hydroxyl groups positioned on the benzene ring. This specific arrangement of functional groups is pivotal to its utility in MOF chemistry. The two carboxyl groups provide the primary coordination points to metal ions or clusters, forming the backbone of the framework structure. Concurrently, the two hydroxyl groups play a crucial role in defining the local chemical environment within the MOF pores. They can enhance selective adsorption through hydrogen bonding and quadrupole interactions, act as secondary binding sites, or serve as handles for post-synthetic modification.

The most prominent family of MOFs synthesized using the H₄DOBDC linker is the M-MOF-74 (also known as M-CPO-27 or M₂(dobdc)) series, where M can be a variety of divalent metal ions such as Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺. These materials are characterized by their iconic honeycomb-like, one-dimensional hexagonal channels and a high concentration of coordinatively unsaturated metal sites (open metal sites) upon solvent removal.

Synthesis of H₄DOBDC-Based MOFs: Methodologies and Workflows

The synthesis of H₄DOBDC-based MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the H₄DOBDC linker are dissolved in a solvent mixture and heated in a sealed vessel. The choice of solvent, temperature, reaction time, and the presence of modulators can significantly influence the resulting crystal size, morphology, and phase purity. Greener, water-based synthesis routes at room temperature have also been developed, offering high space-time yields and reduced environmental impact.

Logical Workflow for MOF Synthesis

The general synthesis process for a H₄DOBDC-based MOF, such as M-MOF-74, follows a logical progression from raw materials to the final activated product. This workflow ensures the formation of a crystalline, porous material ready for its intended application.

Electrochemical properties of Disodium 2,5-dihydroxyterephthalate.

An In-depth Technical Guide to the Electrochemical Properties of Disodium 2,5-dihydroxyterephthalate

Introduction

This compound (Na₂C₈H₄O₆) is an organic salt derived from 2,5-dihydroxyterephthalic acid. This molecule has garnered significant interest within the scientific community, particularly as a promising electrode material for next-generation energy storage systems like sodium-ion batteries (SIBs). Its structure is characterized by a central benzene ring functionalized with two carboxylate groups and two hydroxyl groups, providing multiple redox-active sites. The hydroquinone moiety, in particular, is known for its redox activity, making the compound a versatile building block for electrochemically active materials.[1] This guide provides a comprehensive overview of its electrochemical properties, experimental evaluation protocols, and underlying mechanisms, tailored for researchers and professionals in materials science and drug development.

Physicochemical and Structural Properties

2,5-dihydroxyterephthalic acid, the precursor to the disodium salt, is a symmetrical molecule featuring two sets of oxygen-donating functional groups.[1] This symmetry is advantageous for creating ordered, crystalline structures. The presence of both carboxylic acid and hydroxyl groups offers multiple sites for coordination with metal ions.[1] The hydroquinone core within the structure imparts redox-active properties, which are central to its electrochemical functionality.[1] When used as a linker in Metal-Organic Frameworks (MOFs), this redox activity can lead to electrochromism, where the material changes color in response to electrochemical doping.[2]

Electrochemical Performance

This compound and its analogues have been investigated primarily as anode materials for sodium-ion batteries. The electrochemical performance is dictated by the reversible redox reactions involving the carbonyl and hydroxyl groups. While data for this compound itself is limited in the provided search results, extensive research on similar organic carboxylates, such as Disodium terephthalate (Na₂C₈H₄O₄) and the disodium salt of 2,5-dihydroxy-1,4-benzoquinone, provides valuable insights into its expected performance.

Quantitative Data Summary

The following table summarizes the key electrochemical performance metrics reported for analogues of this compound, which serve as important benchmarks.

| Compound Name | Reversible Capacity (mAh g⁻¹) | Average Voltage (vs. Na⁺/Na) | Cycling Performance | Rate Capability | Reference |

| Disodium terephthalate (Na₂C₈H₄O₄) | ~250 | ~0.43 V | Excellent cycleability | Enhanced by Al₂O₃ coating | [3] |

| Disodium terephthalate (Na₂C₈H₄O₄) | ~255 | 0.5 - 0.6 V (single plateau) | - | - | [4] |

| Disodium salt of 2,5-dihydroxy-1,4-benzoquinone | ~265 | ~1.2 V | Stable for 300 cycles | High rate capability | [5][6] |

Sodium Storage Mechanism

Theoretical studies based on density-functional theory (DFT) on disodium terephthalate (Na₂TP) reveal a two-step sodium storage process.[4] Initially, at low sodium concentrations, the inserted sodium atoms preferentially bind to the carboxylate sites.[4] As the concentration increases, binding at the hexagonal sites on the aromatic ring becomes dominant.[4] The Na₂TP crystal can store a maximum of two sodium atoms per molecule, which aligns with experimental observations.[4] This multi-site binding mechanism contributes to the overall capacity and voltage profile of the material. The diffusion barrier for sodium ions in the crystal structure can be as low as 0.23 eV, suggesting favorable kinetics.[4]

Experimental Protocols

The characterization of the electrochemical properties of materials like this compound involves a suite of standard electrochemical techniques.

Electrode Preparation

An active material slurry is typically prepared by mixing the this compound powder, a conductive agent (e.g., carbon black, carbon nanotubes), and a binder (e.g., polyvinylidene fluoride, PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP). This slurry is then cast onto a current collector (e.g., copper or aluminum foil) and dried under vacuum to remove the solvent.

Cell Assembly

Electrochemical tests are commonly performed in a two-electrode coin cell (e.g., CR2032 type) assembled in an argon-filled glovebox. The prepared working electrode, a separator (e.g., glass fiber), a counter/reference electrode (e.g., sodium metal disc), and an electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC)) are assembled in sequence.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic technique used to investigate the redox behavior and reaction kinetics of an electrode material.[7]

-

Objective: To identify the potentials at which redox reactions (sodium insertion/extraction) occur and to assess the reversibility of these reactions.

-

Typical Protocol: The cell potential is swept linearly between a defined voltage window (e.g., 0.1 V to 2.0 V vs. Na⁺/Na) at various scan rates (e.g., 0.1 mV s⁻¹ to 1 mV s⁻¹). The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram. The positions of the anodic and cathodic peaks provide information about the redox potentials.[8][9]

Galvanostatic Cycling with Potential Limitation (GCPL)

-

Objective: To determine the specific capacity, cycling stability, and coulombic efficiency of the material.

-

Typical Protocol: The cell is charged and discharged at a constant current density (e.g., C/10, where 1C corresponds to a full charge/discharge in one hour) within a fixed potential window. The specific capacity is calculated from the charge passed and the mass of the active material. The test is repeated for hundreds of cycles to evaluate long-term stability.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to probe the charge transfer and mass transport processes occurring within the electrochemical cell.[10][11]

-

Objective: To understand the kinetics of the electrode, including charge transfer resistance, solid-electrolyte interphase (SEI) resistance, and sodium-ion diffusion.[12]

-

Typical Protocol: A small amplitude AC voltage (e.g., 5-10 mV) is applied to the cell over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[13] The impedance data is often visualized in a Nyquist plot, which can be fitted to an equivalent circuit model to extract quantitative parameters for different electrochemical processes.[13]

Visualized Workflows and Relationships

To better illustrate the processes involved in evaluating and understanding this compound, the following diagrams are provided.

Caption: Experimental workflow for electrochemical characterization.

References

- 1. 2,5-Dihydroxyterephthalic acid | 610-92-4 | Benchchem [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The disodium salt of 2,5-dihydroxy-1,4-benzoquinone as anode material for rechargeable sodium ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abechem.com [abechem.com]

- 9. Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrochemical impedance spectroscopy as a performance indicator of water dissociation in bipolar membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Electrochemical Impedance Spectroscopy in the Determination of the Dielectric Properties of Tau-441 Protein for Dielectrophoresis Response Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solvothermal Synthesis of Mg-MOF-74 (Mg₂(dobdc)) Using Disodium 2,5-dihydroxyterephthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the metal-organic framework Mg-MOF-74 (also known as Mg₂(dobdc) or CPO-27-Mg) via a solvothermal method. This protocol is specifically adapted for the use of Disodium 2,5-dihydroxyterephthalate as the organic linker source, offering a potentially more direct route by eliminating the need for an additional deprotonating agent. Mg-MOF-74 is a highly porous crystalline material renowned for its exceptional gas adsorption properties, particularly for carbon dioxide, and its potential in drug delivery applications due to the presence of open metal sites. This application note includes a detailed experimental procedure, a summary of expected material properties, and a visual workflow to guide researchers in the successful synthesis and activation of this promising material.

Material Properties and Characterization Data

The following table summarizes typical quantitative data for Mg-MOF-74 synthesized via solvothermal methods. These values serve as a benchmark for successful synthesis and activation.

| Parameter | Typical Value | Method of Analysis |

| BET Surface Area | 1100 - 1400 m²/g | N₂ Adsorption at 77 K |

| Pore Volume | 0.5 - 0.8 cm³/g | N₂ Adsorption at 77 K |

| CO₂ Adsorption Capacity | 8.0 - 9.0 mmol/g (at 298 K, 1 bar) | Gas Adsorption Analysis |

| Crystallite Size | 200 - 500 nm | Scanning Electron Microscopy (SEM) |

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of Mg-MOF-74.[1][2][3] The primary modification is the use of the disodium salt of the linker, which negates the need for a separate deprotonating agent.

Materials and Reagents

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

This compound (Na₂H₂C₈H₂O₆)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol (EtOH), anhydrous

-

Deionized Water (H₂O)

-

Methanol (MeOH), anhydrous

-

100 mL Teflon-lined autoclave

Synthesis of Mg-MOF-74

-

Precursor Solution Preparation: In a 200 mL beaker, prepare a solvent mixture of DMF, ethanol, and deionized water in a 15:1:1 volume ratio (e.g., 67.5 mL DMF, 4.5 mL EtOH, 4.5 mL H₂O).

-

Dissolution of Reagents: To the solvent mixture, add 1.95 mmol of Magnesium nitrate hexahydrate (approximately 0.500 g). Stir the mixture until the salt is fully dissolved.

-

Linker Addition: Add 0.83 mmol of this compound (approximately 0.202 g) to the solution.

-

Homogenization: Sonicate the resulting mixture for 30 minutes to ensure a homogeneous suspension.

-

Solvothermal Reaction: Transfer the homogeneous mixture into a 100 mL Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven at 125°C for 24 hours.

-

Cooling and Collection: After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. Collect the resulting solid product by filtration or centrifugation. A pale-yellow powder is expected.

Washing and Solvent Exchange

-

Initial Wash: Wash the collected powder with fresh DMF to remove any unreacted precursors.

-

Solvent Exchange: Immerse the powder in anhydrous methanol. Replace the methanol every 12 hours for a total of 72 hours. This step is crucial to remove residual DMF from the pores of the MOF.

Activation of Mg-MOF-74

-

Drying: After the final methanol wash, decant the excess methanol and transfer the wet solid to a vacuum oven.

-

Heating under Vacuum: Heat the sample under a dynamic vacuum at 180°C for 12 hours. This step removes the coordinated solvent molecules from the magnesium centers, opening up the porous network.

-

Final Product: After activation, the Mg-MOF-74 powder should be handled and stored under an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric water.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the solvothermal synthesis of Mg-MOF-74.

References

Application Note: Preparation of Disodium 2,5-dihydroxyterephthalate

Abstract

This application note provides a detailed protocol for the synthesis of disodium 2,5-dihydroxyterephthalate from its corresponding acid, 2,5-dihydroxyterephthalic acid. The described method is a straightforward neutralization reaction using sodium hydroxide. This document is intended for researchers, scientists, and professionals in the fields of materials science, coordination chemistry, and drug development who utilize this salt as a precursor in the synthesis of metal-organic frameworks (MOFs), polymers, and other advanced materials.

Introduction

This compound is a valuable building block in the synthesis of various functional materials. Its bifunctional nature, possessing both carboxylate and hydroxyl groups, allows for the formation of robust and versatile coordination polymers and metal-organic frameworks. The deprotonated carboxylate groups readily coordinate with metal ions, while the hydroxyl groups can participate in hydrogen bonding or be further functionalized. The preparation of the disodium salt from 2,5-dihydroxyterephthalic acid is a critical step to ensure its solubility and reactivity in subsequent synthetic procedures. This protocol details a reliable method for this conversion.

Experimental Protocol

The preparation of this compound is achieved through the neutralization of 2,5-dihydroxyterephthalic acid with two equivalents of sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic solvent to facilitate the dissolution of the reactants and the precipitation of the product.

Materials and Equipment:

-

2,5-dihydroxyterephthalic acid (C₈H₆O₆)

-

Sodium hydroxide (NaOH)

-

Deionized water or Ethanol (reagent grade)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Büchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Dissolution of Acid: In a round-bottom flask, suspend 2,5-dihydroxyterephthalic acid (1.0 eq) in deionized water or ethanol.

-

Preparation of Base Solution: In a separate beaker, dissolve sodium hydroxide (2.0 eq) in a minimal amount of deionized water.

-

Reaction: Slowly add the sodium hydroxide solution to the stirred suspension of 2,5-dihydroxyterephthalic acid at room temperature.

-

Heating and Stirring: Attach a condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the acid.

-

Precipitation and Isolation: After the acid has completely dissolved, allow the solution to cool to room temperature. The disodium salt may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol or another suitable solvent to remove any unreacted starting materials or excess base.

-

Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature to remove residual solvent.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound.

| Parameter | Value |

| Reactants | 2,5-dihydroxyterephthalic acid, Sodium hydroxide |

| Stoichiometry | 1 : 2 (Acid : Base) |

| Solvent | Deionized water or Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | Until complete dissolution of the acid |

| Product Isolation | Precipitation and vacuum filtration |

| Expected Yield | Quantitative |

Characterization

The successful formation of this compound can be confirmed by various analytical techniques.

Infrared (IR) Spectroscopy: